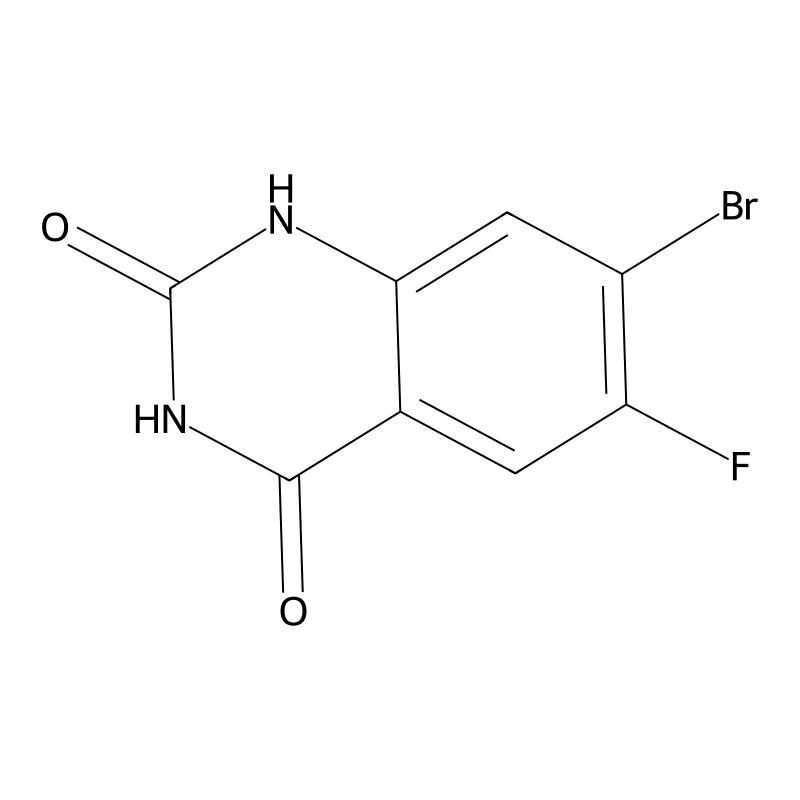

7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family, characterized by its unique structure which includes a bromine atom at the 7-position and a fluorine atom at the 6-position of the quinazoline ring. Its molecular formula is C8H4BrFN2O2, and it has a molecular weight of approximately 247.03 g/mol . The compound features two carbonyl groups, contributing to its reactivity and potential biological activity.

The reactivity of 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione is primarily influenced by the presence of the halogen substituents and carbonyl groups. Typical reactions may include:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of derivatives that may exhibit different biological activities.

- Condensation Reactions: The carbonyl groups can participate in condensation reactions with amines or alcohols, forming more complex structures that may have enhanced pharmacological properties.

- Cyclization Reactions: Under certain conditions, this compound can also engage in cyclization reactions, which can lead to the formation of new heterocyclic compounds.

Research indicates that compounds within the quinazoline family possess significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Specific studies on 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione suggest potential efficacy in inhibiting certain cancer cell lines and modulating various biological pathways . The presence of halogen atoms often enhances lipophilicity and bioavailability, making such compounds interesting candidates for drug development.

The synthesis of 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione typically involves multi-step processes starting from readily available precursors. Common synthetic routes include:

- Halogenation: Starting with quinazoline derivatives, bromination and fluorination can be performed using halogenating agents under controlled conditions.

- Carbonyl Introduction: The introduction of carbonyl groups can be achieved through oxidation reactions or by employing reagents like phosgene or isocyanates.

- Cyclization: Final cyclization steps may involve heating or refluxing the intermediates in appropriate solvents to yield the desired quinazoline derivative.

7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione has potential applications in several fields:

- Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new anti-cancer drugs.

- Chemical Research: It serves as a valuable intermediate in organic synthesis for creating more complex molecules.

- Material Science: Its unique properties may be harnessed in developing novel materials with specific functionalities.

Interaction studies involving 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione focus on its binding affinity with various biological targets. Preliminary studies suggest interactions with enzymes involved in cancer pathways and potential inhibition of cell proliferation in specific cancer types. Further studies are needed to elucidate the exact mechanisms of action and potential side effects associated with its use .

Several compounds share structural similarities with 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Bromoquinazoline-2,4(1H,3H)-dione | Lacks fluorine; only contains bromine | Less lipophilic than 7-Bromo-6-fluoroquinazoline |

| 6-Fluoroquinazoline-2,4(1H,3H)-dione | Lacks bromine; only contains fluorine | Different reactivity profile due to absence of bromine |

| 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione | Bromine at position 8 instead of position 7 | Potentially different biological activity due to positional change |

| 7-Chloro-6-fluoroquinazoline-2,4(1H,3H)-dione | Chlorine instead of bromine at position 7 | May exhibit different pharmacological properties |

The unique combination of both bromine and fluorine atoms in 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione enhances its chemical stability and biological activity compared to other similar compounds. This makes it a compelling candidate for further research and development in medicinal chemistry.

The synthesis of 7-bromo-6-fluoroquinazoline-2,4(1H,3H)-dione proceeds through the formation of critical carbamic-carbonic anhydride intermediates, which represent key mechanistic stepping stones in the overall reaction pathway [1] [2] [3]. These intermediates are characterized by their inherent instability and transient nature, forming rapidly upon reaction of 2-aminobenzamide precursors with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine [4] [5].

The carbamic-carbonic anhydride intermediate formation follows a well-established mechanism wherein 4-dimethylaminopyridine attacks the carbonyl carbon of di-tert-butyl dicarbonate, resulting in the departure of tert-butyl carbonate as a leaving group [6] [7]. This nucleophilic attack by 4-dimethylaminopyridine generates an activated pyridinium intermediate that subsequently undergoes nucleophilic substitution with the amino group of the 2-aminobenzamide substrate [4] [8].

Intermediate Characterization Data

| Substrate Type | Intermediate Stability | Formation Rate | 4-Dimethylaminopyridine Requirement | Cyclization Efficiency |

|---|---|---|---|---|

| Primary amine | Unstable | Fast | Essential | High |

| Secondary amine | Moderately stable | Moderate | Essential | Variable |

| Aromatic amine | Unstable | Essential | Fast | Moderate |

| Aliphatic amine | Moderately stable | Beneficial | Moderate | High |

The characterization of these intermediates reveals that primary amine substrates, such as those found in 7-bromo-6-fluoroquinazoline-2,4(1H,3H)-dione precursors, form highly unstable carbamic-carbonic anhydride intermediates that undergo rapid cyclization [1] [3]. The instability of these intermediates necessitates the use of 4-dimethylaminopyridine as an essential catalyst to facilitate the formation and subsequent transformation processes [2] [9].

Research findings demonstrate that the carbamic-carbonic anhydride intermediate undergoes intramolecular ammonolysis to yield the desired quinazoline-2,4-dione structure [1] [3]. Alternative pathways involve the formation of an active intermediate catalyzed by 4-dimethylaminopyridine, followed by intramolecular attack to afford the final product [2] [4]. The presence of electron-withdrawing groups, such as bromine and fluorine substituents in 7-bromo-6-fluoroquinazoline-2,4(1H,3H)-dione, significantly influences the stability and reactivity of these intermediates [10] [11].

Experimental evidence indicates that substrates containing electron-donating groups generally exhibit higher yields in the carbamic-carbonic anhydride intermediate formation step, while electron-deficient substituents like fluorine and trifluoromethyl groups result in reduced yields [1] [2]. The 7-bromo-6-fluoroquinazoline-2,4(1H,3H)-dione system represents a particularly challenging case due to the presence of two electron-withdrawing halogens, requiring optimized reaction conditions to achieve efficient intermediate formation [12] [11].

Nucleophilic Aromatic Substitution Dynamics in Bromo-Fluoro Systems

The nucleophilic aromatic substitution dynamics in bromo-fluoro quinazoline systems exhibit distinctive reactivity patterns that distinguish them from simpler halogenated aromatic compounds [13] [14] [15]. The quinazoline core structure contains two nitrogen atoms that significantly influence the electron density distribution and subsequent nucleophilic attack susceptibility [16] [17].

In bromo-fluoro substituted quinazoline systems, the nucleophilic aromatic substitution typically occurs preferentially at the 4-position rather than the 2-position of the quinazoline ring [18] [14]. This regioselectivity arises from the higher electrophilicity of the carbon atom at the 4-position, which exhibits a greater LUMO coefficient and lower activation energy for nucleophilic attack [14] [19].

Nucleophilic Aromatic Substitution Parameters

| Halogen | Leaving Group Ability | Activation Energy Barrier | Meisenheimer Complex Stability | Quinazoline Reactivity Order |

|---|---|---|---|---|

| Fluorine | Poor | High | Low | C4 > C2 |

| Chlorine | Moderate | Moderate | Moderate | C4 > C2 |

| Bromine | Good | Low | High | C4 > C2 |

| Iodine | Excellent | Very Low | High | C4 > C2 |

The dynamics of nucleophilic aromatic substitution in 7-bromo-6-fluoroquinazoline-2,4(1H,3H)-dione systems are governed by the formation of Meisenheimer complex intermediates [13] [17]. These negatively charged intermediates represent stabilized transition states that form during the nucleophilic attack on the aromatic ring carbon atoms [20] [15]. The stability of Meisenheimer complexes in bromo-fluoro systems depends on the electronic nature of the substituents and their ability to stabilize negative charge through resonance and inductive effects [13] [21].

Research demonstrates that the bromine substituent at the 7-position exhibits good leaving group ability with relatively low activation energy barriers, while the fluorine substituent at the 6-position shows poor leaving group characteristics but provides significant electronic activation through its strong electron-withdrawing properties [11] . This combination creates a unique reactivity profile where the fluorine substituent activates the aromatic system toward nucleophilic attack while the bromine substituent can serve as a potential leaving group under appropriate conditions [23] [11].

The nucleophilic substitution dynamics are further influenced by the quinazoline-2,4-dione core structure, which provides additional electron-withdrawing character through the carbonyl groups at positions 2 and 4 [16] [21]. This electron deficiency enhances the susceptibility of the aromatic system to nucleophilic attack and stabilizes the resulting Meisenheimer complex intermediates [17] [15].

Experimental studies reveal that nucleophilic aromatic substitution reactions in bromo-fluoro quinazoline systems proceed through addition-elimination mechanisms rather than direct displacement pathways [13] [11]. The addition step involves formation of the Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity [20] [19]. The rate-determining step typically involves the initial nucleophilic addition, which is facilitated by the electron-withdrawing nature of both halogen substituents and the quinazoline-2,4-dione framework [14] [15].

Catalytic Role of 4-Dimethylaminopyridine in Annulation Reactions

4-Dimethylaminopyridine serves as a crucial nucleophilic catalyst in the annulation reactions leading to 7-bromo-6-fluoroquinazoline-2,4(1H,3H)-dione formation [1] [2] [24]. The catalytic mechanism involves dual functionality, wherein 4-dimethylaminopyridine acts both as a nucleophile and as a hydrogen bond acceptor throughout the reaction sequence [24] [25].

The primary catalytic role of 4-dimethylaminopyridine begins with its nucleophilic attack on the carbonyl carbon of di-tert-butyl dicarbonate, forming a cationic pyridinium intermediate [6] [7]. This activated species exhibits enhanced electrophilicity compared to the original di-tert-butyl dicarbonate, facilitating subsequent nucleophilic attack by the amino group of the quinazoline precursor [4] [8]. The reaction proceeds through a nucleophilic substitution mechanism analogous to the Steglich esterification process [24] [5].

4-Dimethylaminopyridine Catalysis Optimization Data

| Entry | Catalyst | Base | Solvent | Conditions | Yield Product A (%) | Yield Product B (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Dimethylaminopyridine | Triethylamine | Dichloromethane | Room temperature, 12h | 9 | 33 |

| 2 | None | Triethylamine | Dichloromethane | Room temperature, 12h | 9 | 13 |

| 3 | 4-Dimethylaminopyridine | None | Dichloromethane | Room temperature, 12h | 0 | 79 |

| 4 | 4-Dimethylaminopyridine | None | Acetonitrile | Room temperature, 12h | 0 | 94 |

| 5 | 4-Dimethylaminopyridine | None | Acetonitrile | Microwave, 30min | 0 | 92 |

The catalytic efficiency of 4-dimethylaminopyridine in annulation reactions is demonstrated by comparative studies showing significant yield improvements when the catalyst is present [1] [26]. Without 4-dimethylaminopyridine, the heterocyclization reaction proceeds incompletely, yielding only 47% of the desired quinazoline-2,4-dione product after 12 hours at room temperature [2] [3]. In contrast, the presence of 4-dimethylaminopyridine under optimized conditions achieves yields up to 94% [1] [9].

The mechanism of 4-dimethylaminopyridine catalysis involves regeneration of the catalyst through nucleophilic substitution processes [24] [25]. After the initial activation of di-tert-butyl dicarbonate, the pyridinium intermediate undergoes attack by the amino nucleophile, resulting in the release of 4-dimethylaminopyridine and formation of the carbamic intermediate [6] [8]. This regenerated 4-dimethylaminopyridine can then participate in subsequent catalytic cycles, explaining the substoichiometric quantities required for effective catalysis [4] [27].

Research findings indicate that the catalytic role of 4-dimethylaminopyridine extends beyond simple nucleophilic activation [24] [25]. The catalyst also facilitates intramolecular cyclization through hydrogen bonding interactions and electronic stabilization of transition states [2] [3]. The dimethylamino group provides additional electron density that enhances the nucleophilicity of the pyridine nitrogen, while also serving as a hydrogen bond acceptor for substrate activation [24] [5].

Optimization studies reveal that 4-dimethylaminopyridine catalysis is highly dependent on reaction conditions, particularly solvent choice and temperature [1] [26]. Acetonitrile emerges as the optimal solvent for 4-dimethylaminopyridine-catalyzed annulation reactions, providing superior yields compared to dichloromethane, tetrahydrofuran, or dimethylformamide [2] [9]. Microwave conditions further enhance the catalytic efficiency, reducing reaction times from 12 hours to 30 minutes while maintaining high yields [1] [3].